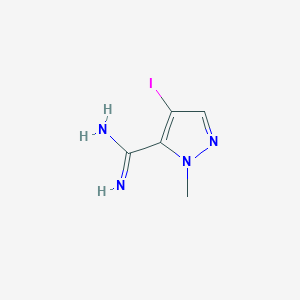
4-Iodo-1-methyl-1H-pyrazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methyl-1H-pyrazole-5-carboximidamide is an organic compound with the molecular formula C5H6IN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a carboximidamide group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Oxidation and Para-Iodination: One method involves the catalytic oxidation of pyrazole followed by para-iodination to obtain 4-iodo-1-methylpyrazole.
Reaction with Iodobenzene: Another method involves reacting 4-amino-1-methylpyrazole with iodobenzene, followed by a reaction with formaldehyde to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 4-Iodo-1-methyl-1H-pyrazole-5-carboximidamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea, typically under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields amines or hydrazines.
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-5-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active molecules, including potential anti-tumor and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Similar in structure but lacks the carboximidamide group.
5-Iodo-4-methyl-1H-pyrazole: Similar but with the iodine and methyl groups at different positions.
Uniqueness
4-Iodo-1-methyl-1H-pyrazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H7IN4 |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-iodo-2-methylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C5H7IN4/c1-10-4(5(7)8)3(6)2-9-10/h2H,1H3,(H3,7,8) |
InChI Key |
DYUUXAOWUHAXPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















